molecular formula C14H14ClNO B3172194 2-(2-Chloro-5-methylphenoxy)-4-methylphenylamine CAS No. 946716-30-9

2-(2-Chloro-5-methylphenoxy)-4-methylphenylamine

Cat. No. B3172194
CAS RN: 946716-30-9
M. Wt: 247.72 g/mol
InChI Key: HOAWVZLDZZSMOM-UHFFFAOYSA-N
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Description

“2-(2-Chloro-5-methylphenoxy)propanoic acid” is a related compound . It’s a solid at room temperature and has a molecular weight of 214.65 . Another related compound is “2-(2-Chloro-5-methylphenoxy)ethanamine”, which is commonly referred to as ‘Clorphenamine’ and is widely used in scientific research as a selective inhibitor of histamine H1 receptors.


Molecular Structure Analysis

The molecular structure of a related compound, “2-chloro-5-methylphenol”, has been evaluated . It has a molecular weight of 142.582 .


Physical And Chemical Properties Analysis

The physical and chemical properties of a related compound, “2-chloro-5-methylphenol”, have been critically evaluated . It has a triple point temperature, normal boiling temperature, critical temperature, and critical pressure .

Scientific Research Applications

1. Applications in Organic Synthesis

2-(2-Chloro-5-methylphenoxy)-4-methylphenylamine has been explored in the field of organic synthesis. For instance, studies have shown its role in oxidative dearomatization of phenols and anilines, resulting in the formation of cyclohexa-2,4-dienone derivatives and ortho-quinol imines (Quideau, Pouységu, Ozanne, & Gagnepain, 2005). These findings highlight its potential utility in the synthesis of complex organic compounds.

2. Analytical Chemistry Applications

This compound has been used in developing analytical methods for detecting certain chemicals. For example, it's been employed in electrochemical sensors for the determination of herbicides and their metabolites in environmental samples (Rahemi, Garrido, Borges, Brett, & Garrido, 2015). Such applications are crucial for monitoring environmental pollution and ensuring water safety.

3. Environmental Science

In environmental science, this chemical plays a role in the study of the degradation and transformation of pollutants. For instance, research on the phototransformation of related compounds in water has been conducted, providing insights into the environmental fate of certain pollutants (Vialaton, Richard, Baglio, & Payá-pérez, 1998).

4. Pharmacological Research

While excluding specific drug-related applications, the chemical structure related to 2-(2-Chloro-5-methylphenoxy)-4-methylphenylamine has been investigated for its pharmacological properties, such as exploring novel 5-HT2A receptor antagonists (Ogawa, Sugidachi, Tanaka, Fujimoto, & Asai, 2002). These studies contribute to our understanding of receptor dynamics and potential therapeutic agents.

Safety and Hazards

Safety data sheets are available for related compounds like "2-(2-CHLORO-5-METHYLPHENOXY)-5-METHYLPHENYLAMINE" and "4-(2-CHLORO-5-METHYLPHENOXY)PIPERIDINE" .

properties

IUPAC Name

2-(2-chloro-5-methylphenoxy)-4-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO/c1-9-3-5-11(15)13(7-9)17-14-8-10(2)4-6-12(14)16/h3-8H,16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOAWVZLDZZSMOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N)OC2=C(C=CC(=C2)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701235742
Record name 2-(2-Chloro-5-methylphenoxy)-4-methylbenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701235742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chloro-5-methylphenoxy)-4-methylphenylamine

CAS RN

946716-30-9
Record name 2-(2-Chloro-5-methylphenoxy)-4-methylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=946716-30-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Chloro-5-methylphenoxy)-4-methylbenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701235742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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